3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide
CAS No.: 927639-88-1
Cat. No.: VC21513481
Molecular Formula: C14H18N4O
Molecular Weight: 258.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927639-88-1 |
|---|---|
| Molecular Formula | C14H18N4O |
| Molecular Weight | 258.32g/mol |
| IUPAC Name | 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide |
| Standard InChI | InChI=1S/C14H18N4O/c1-10-4-6-13(7-5-10)16-14(19)8-9-18-12(3)15-11(2)17-18/h4-7H,8-9H2,1-3H3,(H,16,19) |
| Standard InChI Key | JZFXRHNTDCCXHR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CCN2C(=NC(=N2)C)C |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CCN2C(=NC(=N2)C)C |
Introduction
Synthesis and Preparation
The synthesis of related compounds often involves multi-step reactions starting from commercially available precursors. For example, N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide can be synthesized using similar principles, involving coupling reactions between appropriate precursors . The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide would likely involve analogous steps, potentially using 4-methylbenzamine as a reactant.
Potential Applications
Triazole-based compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of a phenyl ring, particularly a 4-methylphenyl group, could enhance these properties or introduce new ones, such as improved solubility or specific interactions with biological targets.
Research Findings and Future Directions
While specific research findings on 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide are not available, related compounds have shown promising biological activities. For instance, pyrazole derivatives have demonstrated antioxidant and anticancer activities . Future studies could focus on the synthesis, characterization, and biological evaluation of this compound to explore its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume